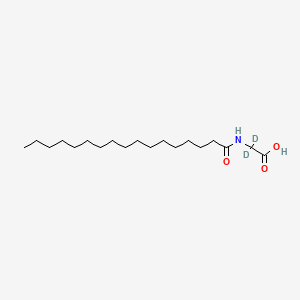
N-(1-Oxoheptadecyl)glycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxoheptadecyl)glycine-d2: is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of N-(1-Oxoheptadecyl)glycine, where the hydrogen atoms are replaced with deuterium. Deuterated compounds are often used in scientific research to study metabolic processes and pharmacokinetics due to their stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxoheptadecyl)glycine-d2 involves the incorporation of deuterium into the parent compound, N-(1-Oxoheptadecyl)glycine. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of N-(1-Oxoheptadecyl)glycine.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium using deuterated reagents under specific reaction conditions. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium into the compound. The production involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Oxoheptadecyl)glycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(1-Oxoheptadecyl)glycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope labeling
Mécanisme D'action
The mechanism of action of N-(1-Oxoheptadecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound provide a stable and distinguishable marker, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
N-(1-Oxoheptadecyl)glycine: The non-deuterated parent compound.
Deuterated Glycine Derivatives: Other glycine derivatives labeled with deuterium.
Uniqueness: N-(1-Oxoheptadecyl)glycine-d2 is unique due to its specific deuterium labeling, which provides enhanced stability and traceability compared to its non-deuterated counterpart. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required .
Propriétés
Formule moléculaire |
C19H37NO3 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(heptadecanoylamino)acetic acid |
InChI |
InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2 |
Clé InChI |
AEKJBHKVBQSNGN-FBCWWBABSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



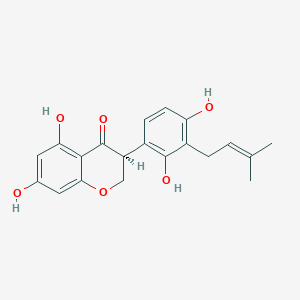
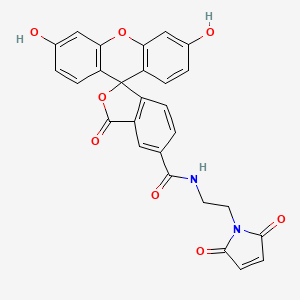
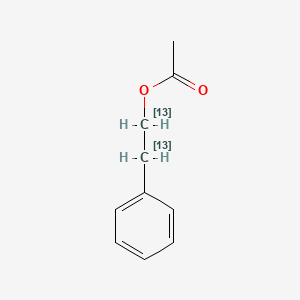
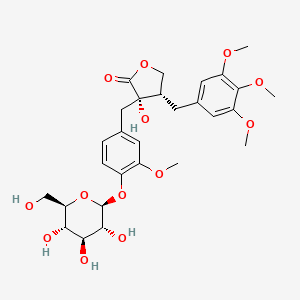
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)


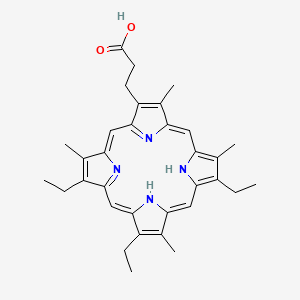
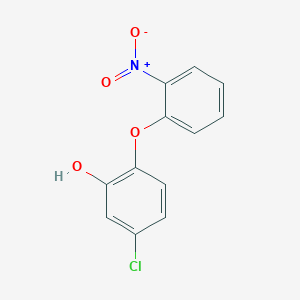
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)

![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)

